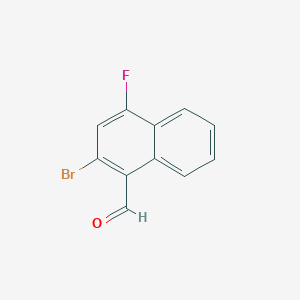

2-溴-4-氟-1-萘醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluoro-1-naphthaldehyde is a chemical compound with the molecular formula C11H6BrFO. It has a molecular weight of 253.07 . It is a solid substance .

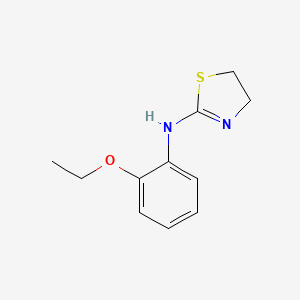

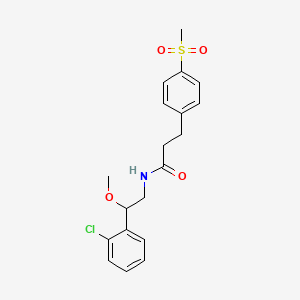

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-1-naphthaldehyde consists of a naphthalene ring substituted with bromo, fluoro, and aldehyde functional groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-1-naphthaldehyde is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学研究应用

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) reactions are one of the most important reactions in organic chemistry. They result in the formation of chemically important C-C, C-S, and C-O bonds . The presence of a formyl group was found to be essential for the reaction to take place . The order of reactivity was found to be 4-fluoro-1-naphthaldehyde > 1-fluoro-2-naphthaldehyde > 4-fluoro-2-naphthaldehyde > 1-fluoronaphthalene .

Solvent Effect Studies

The introduction of solvent increases the activation energy barrier indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase then in DMSO which is followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for aromatic nucleophilic substitution of fluorine .

Synthesis of Reaction Intermediates

These reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates .

Pharmaceuticals Synthesis

Aromatic nucleophilic substitution reactions are used in the synthesis of pharmaceuticals .

Natural Products Synthesis

These reactions are also used in the synthesis of natural products .

Herbicides Synthesis

Aromatic nucleophilic substitution reactions are used in the synthesis of herbicides .

作用机制

Target of Action

The primary targets of 2-Bromo-4-fluoro-1-naphthaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable intermediates via resonance .

Mode of Action

2-Bromo-4-fluoro-1-naphthaldehyde can participate in nucleophilic substitution reactions at the benzylic position . These reactions can proceed via either an SN1 or SN2 pathway , depending on the nature of the substrate . In an SN1 reaction, a carbocation intermediate is formed, which is then attacked by a nucleophile. In contrast, an SN2 reaction involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously .

Biochemical Pathways

These reactions are crucial in organic chemistry, leading to the formation of important C-C, C-S, and C-O bonds .

Pharmacokinetics

The compound’smolecular weight of 253.07 suggests it could potentially be absorbed and distributed in the body

Result of Action

The result of 2-Bromo-4-fluoro-1-naphthaldehyde’s action would depend on the specific context of its use. In general, its ability to participate in nucleophilic substitution reactions could lead to the formation of new organic compounds with potential biological activity .

Action Environment

The action of 2-Bromo-4-fluoro-1-naphthaldehyde can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the nature of the solvent, the temperature, and the specific substrates involved

属性

IUPAC Name |

2-bromo-4-fluoronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKUEIUVUVJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-naphthaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)